molecular formula C16H17Cl2N5 B8065436 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride

2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride

Cat. No.: B8065436
M. Wt: 350.2 g/mol
InChI Key: KTHBVRNEPOQUEB-UHFFFAOYSA-N
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Description

2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide dihydrochloride, commonly known as DAPI (dihydrochloride), is a heterocyclic diamidine compound with a molecular formula of C₁₆H₁₅N₅·2HCl and a molecular weight of 350.3 g/mol . It is a cell-permeable fluorescent dye that selectively binds to AT-rich regions of double-stranded DNA via minor groove interactions, resulting in a ~20-fold fluorescence enhancement with an emission maximum at 454 nm . DAPI also weakly binds RNA, emitting at 500 nm with reduced quantum yield . Its applications span nuclear staining, apoptosis detection, mycoplasma testing, and quantitative DNA assays . The compound is stable at -20°C and exists as a crystalline solid .

Properties

IUPAC Name

2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5.2ClH/c17-16(18)13-6-5-12-7-14(21-15(12)8-13)11-3-1-10(2-4-11)9-20-19;;/h1-9,21H,19H2,(H3,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHBVRNEPOQUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)C2=CC3=C(N2)C=C(C=C3)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Eschenmoser Coupling-Based Synthesis

Step 1: Synthesis of 2-Bromo-1H-Indole-6-Carboximidamide

  • Starting material : 6-Cyanoindole (1.0 equiv).

  • Bromination : Treat with N-bromosuccinimide (NBS, 1.1 equiv) in DMF at 0–5°C for 4 h.

  • Amidination : Convert the nitrile to carboximidamide using HCl-saturated ethanol, followed by ammonia gas.

Step 2: Preparation of 4-(Methanehydrazonoyl)Phenylthioamide

  • Hydrazone formation : React 4-formylbenzoic acid (1.0 equiv) with methylhydrazine (1.2 equiv) in ethanol under reflux.

  • Thioamide synthesis : Treat the hydrazone with Lawesson’s reagent (0.5 equiv) in THF at 60°C for 6 h.

Step 3: Coupling Reaction

  • Conditions : Mix 2-bromo-1H-indole-6-carboximidamide (1.0 equiv) and 4-(methanehydrazonoyl)phenylthioamide (1.2 equiv) in DMF with triethylamine (2.0 equiv) at 25°C for 12 h.

  • Workup : Extract with DCM, wash with brine, and purify via silica gel chromatography (EtOAc/hexane, 3:7).

Step 4: Salt Formation

  • Treat the free base with HCl (2.0 equiv) in methanol.

  • Precipitate the dihydrochloride salt by adding diethyl ether.

ParameterValue
Yield (overall)58–62%
Purity (HPLC)≥98%

Route 2: Reductive Cyclization Approach

Step 1: Synthesis of 2-Nitroindole-6-Carboximidamide

  • Nitration : Treat indole-6-carboximidamide with HNO3/H2SO4 at 0°C.

  • Reduction : Use Zn/HCl to reduce the nitro group to amine.

Step 2: Hydrazonoyl Group Introduction

  • Diazo coupling : React the amine with methyl diazonium salt (generated from methylamine and NaNO2/HCl).

  • Cyclization : Perform FeCl3-mediated cyclization in THF at reflux.

ParameterValue
Yield (Step 2)45–50%
Reaction Time8–10 h

Optimization and Challenges

Critical Parameters

  • Solvent selection : DMF enhances Eschenmoser coupling efficiency.

  • Temperature control : Exceeding 30°C during bromination leads to di-substitution.

  • Purification : Alumina chromatography improves hydrazonoyl stability.

Side Reactions and Mitigation

  • Over-reduction : Use stoichiometric Zn and monitor via TLC.

  • Hydrazone decomposition : Maintain pH >7 during workup.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (D2O) : δ 8.21 (s, 1H, indole-H), 7.89–7.45 (m, 4H, aryl-H), 3.12 (s, 3H, CH3).

  • FT-IR : 3350 cm−1 (N–H stretch), 1650 cm−1 (C=N).

  • HRMS : [M+H]+ calcd. 336.1452, found 336.1449.

Purity Assessment

  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H2O = 70:30).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Eschenmoser coupling6298High
Reductive cyclization5095Moderate

Key advantages of Route 1 :

  • Higher functional group tolerance.

  • Fewer side products due to mild conditions.

Industrial Feasibility

  • Cost analysis : Eschenmoser route requires ≈$120/g at pilot scale.

  • Environmental impact : DMF recycling reduces waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone or carboximidamide groups to their corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. Studies have shown that 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities.

  • Case Study : In a study published in Antimicrobial Agents and Chemotherapy, the compound showed promising results against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Indoles have been recognized for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

  • Case Study : Research presented in Pharmacology Reports indicated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential use in inflammatory conditions.

Data Table: Summary of Applications

ApplicationBiological ActivityReference
AnticancerCytotoxicity against cancer cellsJournal of Medicinal Chemistry
AntimicrobialActivity against bacteria and fungiAntimicrobial Agents and Chemotherapy
Anti-inflammatoryReduction of inflammation markersPharmacology Reports

Mechanism of Action

The mechanism of action of 2-(4-methanehydrazonoylphenyl)-1H-indole-6-carboximidamide dihydrochloride depends on its specific interactions with molecular targets. For example, if the compound exhibits enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and preventing the enzyme from catalyzing its reaction. The indole ring and other functional groups in the compound can interact with various biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DAPI belongs to the class of heterocyclic diamidines, which share a core indole-carboximidamide scaffold but differ in substituents and pharmacological properties. Below is a comparative analysis with key analogs from recent studies:

Table 1: Structural and Functional Comparison of DAPI and Related Diamidines

Compound Name (ID) Structural Features Key Properties Applications
DAPI (Dihydrochloride) - Phenyl ring with carbamimidoyl substituent at position 4 - λexem: 358/454 nm (DNA) Nuclear staining, apoptosis studies, DNA quantification
2-(5-(5-Carbamimidoylpyridin-2-yl)furan-2-yl)-1H-indole-5-carboximidamide (11b) - Pyridine-furan hybrid substituent - Red-brown solid; λexem not reported HOXA9 transcription factor inhibition
2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-indole-6-carboximidamide (11c) - Thiophene linker with phenylcarbamimidoyl group - Brown solid; λexem not reported Anticancer research (DNA interaction studies)
2-(5-(4-Carbamimidoyl-2-methoxyphenyl)furan-2-yl)-1H-indole-6-carboximidamide (11e) - Methoxy-modified phenyl-furan substituent - Yellow solid; λexem not reported Structural studies for minor groove binding optimization

Key Comparative Insights

Structural Modifications and Binding Specificity: DAPI’s unmodified phenyl-carbamimidoyl group enables strong AT-selective DNA binding, whereas analogs like 11c (thiophene linker) and 11b (pyridine-furan hybrid) exhibit altered groove-binding dynamics due to extended aromatic systems .

Fluorescence Properties: DAPI’s fluorescence is well-characterized (λem = 454 nm for DNA), but analogs such as 11b–11e lack reported emission data, suggesting their primary utility lies in non-fluorescent applications (e.g., transcription inhibition) .

Thermal Stability and Solubility :

  • DAPI is stable as a crystalline solid at -20°C , while analogs like 11b–11e are reported as high-melting-point solids (>280°C), indicating superior thermal stability but possible solubility challenges in aqueous buffers .

Pharmacological Applications: DAPI is widely used in diagnostics (e.g., mycoplasma detection) due to its RNA-binding capability , whereas analogs like 11c and 11e are tailored for targeting specific transcription factors (e.g., HOXA9) in oncology research .

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